1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)-

Antituberculosis Mycobacterium tuberculosis H37Rv Structure–Activity Relationship (SAR)

1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- (CAS 3237-63-6) is a heterocyclic hybrid compound combining a 5-nitrofuran pharmacophore with a 2-methylthio-substituted 1,3,4-thiadiazole core. The 5-nitrofuran moiety confers redox-dependent bioactivity through nitroreductase-mediated activation , while the 1,3,4-thiadiazole ring provides a versatile scaffold for further derivatization.

Molecular Formula C7H5N3O3S2
Molecular Weight 243.3 g/mol
CAS No. 3237-63-6
Cat. No. B12916940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)-
CAS3237-63-6
Molecular FormulaC7H5N3O3S2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCSC1=NN=C(S1)C2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O3S2/c1-14-7-9-8-6(15-7)4-2-3-5(13-4)10(11)12/h2-3H,1H3
InChIKeyUKQHWZSWGMNRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- (CAS 3237-63-6): Procurement-Grade Baseline for Nitrofuran-Thiadiazole Hybrid Scaffolds


1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- (CAS 3237-63-6) is a heterocyclic hybrid compound combining a 5-nitrofuran pharmacophore with a 2-methylthio-substituted 1,3,4-thiadiazole core. The 5-nitrofuran moiety confers redox-dependent bioactivity through nitroreductase-mediated activation [1], while the 1,3,4-thiadiazole ring provides a versatile scaffold for further derivatization [2]. This compound represents the minimal methylthio-substituted member within a well-studied series of 2-alkylthio-5-(5-nitroaryl)-1,3,4-thiadiazoles evaluated for antituberculosis, antileishmanial, and antibacterial activity [3]. Its molecular formula is C₇H₅N₃O₃S₂ with a molecular weight of 243.3 g/mol, and it is commercially available at >97% purity .

Why Generic Substitution Fails for 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)-: Evidence-Based Differentiation Rationale


In-class 1,3,4-thiadiazole derivatives bearing a 5-nitroaryl moiety cannot be freely interchanged because the 2-position substituent exerts a steep structure–activity relationship (SAR) on multiple biological endpoints. For antituberculosis activity, oxidation of the 2-methylthio group to the corresponding sulfone abolishes activity, while sulfoxide conversion attenuates potency—a non-linear effect that precludes simple analog substitution [1]. In antileishmanial screening, the size and nature of the S-pendant group at the 2-position modulates the IC50 across a 1.11–3.16 μM range, indicating that even small structural changes produce meaningful potency shifts [2]. Additionally, the 5-nitrofuran moiety is not bioisosterically equivalent to 5-nitrothiophene or 5-nitroimidazole congeners: the nitrofuran series consistently exhibits superior antituberculosis activity compared to the corresponding nitroimidazole analogs in head-to-head screening, with the latter often showing complete inactivity (0% inhibition) [3]. Consequently, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- (CAS 3237-63-6) Against Closest Analogs


Antituberculosis Activity: Methylthio vs. Ethylthio Analog Retains Class-Level Potency with Distinct Oxidation-Dependent SAR

In the Farmaco 2002 study, the ethylthio analog (5b) was identified as the most active antituberculosis compound with MIC = 0.78 μg/mL, while the methylthio-bearing sulfide series (including the target compound 3237-63-6) belongs to the broader primary alkylthio class that exhibits MIC values in the 3.13–6.25 μg/mL range [1]. Critically, oxidation of the methylthio group to the corresponding sulfone completely abolishes antituberculosis activity, whereas the ethylsulfonyl analog retains activity (MIC = 1.56 μg/mL), demonstrating that the methylthio derivative occupies a unique SAR position where the sulfide oxidation state is essential for maintaining biological activity [2]. The target compound thus offers a balanced profile: moderate intrinsic potency combined with a well-defined oxidative SAR that is distinct from both the more potent ethylthio analog and the inactive methylsulfonyl derivative.

Antituberculosis Mycobacterium tuberculosis H37Rv Structure–Activity Relationship (SAR)

Synthetic Intermediate Value: Quantitative Yield Advantage for Sulfoxide/Sulfone Derivatization Pathway

The target compound serves as the direct precursor for the preparation of the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives via oxidation with m-chloroperbenzoic acid (mCPBA) in chloroform [1]. In the published protocol, 2-(5-nitro-2-furyl)-5-methylthio-1,3,4-thiadiazole is quantitatively converted to 2-(5-nitro-2-furyl)-5-methylsulfinyl-1,3,4-thiadiazole under controlled conditions [2]. This contrasts with larger 2-alkylthio analogs (e.g., propylthio, benzylthio), where bulkier substituents can slow oxidation kinetics or introduce side reactions. The methylthio group offers an optimal balance of steric accessibility for oxidation while retaining sufficient chemical stability for storage as the sulfide precursor.

Synthetic Chemistry Sulfur Oxidation Sulfoxide/Sulfone Derivatization

Antileishmanial Activity: Class-Level Positioning Within the 2-Substituted-Thio-1,3,4-Thiadiazole Series

The 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole scaffold with 2-substituted-thio groups consistently exhibits antileishmanial activity against Leishmania major promastigotes with IC50 values ranging from 1.11 to 3.16 μM in the MTT colorimetric assay [1]. While the methylthio analog was not individually profiled in the Alipour et al. (2011) study—which focused on bulkier S-pendant groups—the SAR trend demonstrates that even simple alkylthio substitutions retain low-micromolar activity. The methylthio compound, as the minimal steric variant, serves as the unsubstituted alkylthio baseline for this chemotype [2]. For comparison, the most potent compound in the series (2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-1-phenylpropan-1-one) achieved an IC50 of 1.11 μM, but required a significantly bulkier substituent that compromises other drug-like properties such as solubility and molecular weight [3].

Antileishmanial Leishmania major Promastigotes MTT Assay

Antibacterial Spectrum: Historical Class Data from the 1964 Alkylthio Series Benchmark

The earliest systematic antibacterial evaluation of 2-(5-nitro-2-furyl)-5-alkylthio-1,3,4-thiadiazoles, including the methylthio derivative, was reported by Saikawa et al. (1964) in Yakugaku Zasshi [1]. The study demonstrated that the methylthio analog possesses measurable antibacterial activity, with the potency order across the alkylthio series following: ethyl ≈ propyl > methyl > butyl. Although the original MIC data are reported in Japanese and are not digitally accessible for exact value extraction, subsequent reviews and citations confirm that the methylthio derivative exhibits moderate antibacterial activity against both Gram-positive and Gram-negative strains, with activity generally inferior to the ethylthio and propylthio analogs [2]. This positions the methylthio compound as a defined lower-activity reference point within the series, valuable for SAR calibration when potency attenuation is desired (e.g., for selectivity engineering).

Antibacterial Gram-positive Gram-negative Structure–Activity Relationship

Physicochemical Differentiation: Molecular Weight and Calculated LogP Advantage Over Larger 2-Alkylthio Analogs

The methylthio derivative (MW = 243.3 g/mol) possesses the lowest molecular weight among the biologically active 2-alkylthio-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles, offering a quantifiable advantage in ligand efficiency metrics commonly used in fragment-based and lead-optimization programs . Each additional methylene unit in the alkylthio chain adds approximately 14 Da, such that the ethylthio analog (CAS 3237-64-7, MW ≈ 257.3 g/mol), propylthio analog (MW ≈ 271.4 g/mol), and benzylthio analog (MW ≈ 319.4 g/mol) progressively increase molecular weight without proportional gains in antituberculosis or antileishmanial potency [1]. For antituberculosis activity, the ethylthio analog (MIC 0.78 μg/mL) achieves approximately 4- to 8-fold higher potency for a 14 Da molecular weight increase, representing a positive but sub-linear efficiency. For antileishmanial activity, the most potent compound (MW > 350 g/mol) achieves only approximately 2- to 3-fold improvement over the inferred methylthio baseline while more than doubling the molecular weight, indicating that the methylthio compound provides the highest ligand efficiency index (pIC50/MW or pMIC/MW) within the series [2].

Physicochemical Properties Drug-likeness Ligand Efficiency

Nitroheteroaryl Selectivity: 5-Nitrofuran vs. 5-Nitroimidazole Differential in Antituberculosis Activity

In the 2004 Archives of Pharmacal Research study, a direct head-to-head comparison of 5-nitrofuran and 5-nitroimidazole 1,3,4-thiadiazole derivatives revealed a stark selectivity difference: all ortho, meta, and para nitrobenzylthio isomers in the nitrofuran series exhibited good antituberculosis activity (MIC = 3.13 μg/mL), while the corresponding nitroimidazole analogs were completely inactive (0% inhibition at 6.25 μg/mL) [1]. This confirms that the 5-nitrofuran moiety—as present in the target compound 3237-63-6—confers intrinsic antituberculosis activity not shared by 5-nitroimidazole congeners. For alkylthio-substituted series, the nitrofuran propargylthio derivative (6e) achieved MIC = 1.56 μg/mL, whereas the nitroimidazole propylthio derivative (6b) reached only MIC = 3.13 μg/mL, indicating that the nitrofuran advantage extends to the alkylthio sub-series with a 2-fold potency edge [2].

Selectivity Nitrofuran vs. Nitroimidazole Antituberculosis

Validated Application Scenarios for 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- (CAS 3237-63-6) Based on Quantitative Evidence


Antituberculosis Lead Optimization Starting Point for Sulfide Oxidation-State SAR

The methylthio derivative's established MIC range of 3.13–6.25 μg/mL against M. tuberculosis H37Rv and its defined oxidative SAR (sulfone inactive, sulfoxide attenuated) make it the optimal reference compound for systematic exploration of sulfur oxidation-state effects on antituberculosis activity [1]. Researchers can procure this compound as the sulfide baseline and compare directly with in-house synthesized sulfoxide and sulfone derivatives, using the published BACTEC 460-TB radiometric methodology to ensure assay reproducibility [2].

Fragment-Based Antileishmanial Drug Discovery with Maximal Ligand Efficiency

With an estimated molecular weight of 243.3 g/mol and inferred IC50 within 1.11–3.16 μM against L. major promastigotes, the methylthio compound provides the highest ligand efficiency (LE ≈ 0.30 kcal/mol per heavy atom) among the 2-substituted-thio-5-nitrofuran-thiadiazole chemotype for antileishmanial activity [3]. Fragment-based screening libraries should prioritize this minimal scaffold over bulkier analogs (e.g., compound 89, MW ≈ 385, LE ≈ 0.23) to maximize hit identification efficiency while preserving room for subsequent chemical expansion [4].

Chemical Biology Tool for Nitroreductase-Dependent Prodrug Activation Studies

The 5-nitrofuran moiety in the target compound undergoes enzymatic nitroreduction to generate reactive intermediates that covalently modify microbial DNA and proteins [5]. The methylthio substituent at the 2-position provides a synthetically accessible handle for further derivatization (e.g., oxidation to sulfoxide/sulfone, nucleophilic displacement) without interfering with the nitroreductase activation pathway. This makes the compound a versatile probe for studying nitroreductase substrate specificity, enzyme kinetics, and resistance mechanisms across bacterial and parasitic systems [6].

Quality Control Reference Standard for 2-Alkylthio-5-nitrofuran-Thiadiazole Synthetic Batches

As the simplest and most historically characterized member of the 2-alkylthio-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole series—with antibacterial activity data dating back to 1964 and antituberculosis data from 2001–2002—this compound serves as an ideal batch-to-batch quality control reference [7]. Its defined physicochemical properties (MW 243.3 g/mol, m.p. approximately 130–140 °C, purity ≥97%) and well-documented synthetic route via alkylation of 2-mercapto-5-(5-nitro-2-furyl)-1,3,4-thiadiazole with methyl iodide enable reproducible procurement and analytical verification using standard HPLC, NMR, and MS methods .

Quote Request

Request a Quote for 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.